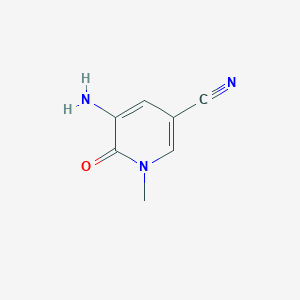

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-4-5(3-8)2-6(9)7(10)11/h2,4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSLMSGBRSSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with methylamine and formaldehyde under controlled conditions. The reaction proceeds through a Mannich reaction, which is a three-component condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties

Research indicates that derivatives of 5-amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibit potential anticancer activity. A study demonstrated that compounds synthesized from this base structure could inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP (2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) . The mechanism involves inducing apoptosis in resistant cell lines, suggesting a promising avenue for cancer treatment.

b. Neuroprotective Effects

Another application is in neuroprotection. Compounds derived from this dihydropyridine scaffold have been shown to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's . This inhibition can potentially slow down the progression of neurodegeneration by preventing the breakdown of neuroprotective neurotransmitters.

Synthetic Applications

a. Building Blocks for Synthesis

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various biologically active compounds, including g-secretase inhibitors and antagonists for receptors involved in pain and inflammation . Its structural features allow for modifications that enhance biological activity or specificity.

b. Heterocyclic Compound Formation

The compound is also employed in the formation of heterocycles through reactions such as Michael additions and Hantzsch reactions. These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals . The ability to form diverse heterocycles expands the chemical space for drug discovery.

Material Science

a. Photonic Applications

Recent studies have explored the use of 5-amino-1-methyl-6-oxo-1,6-dihydropyridine derivatives in photonic materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has shown promise for applications in organic light-emitting diodes (OLEDs) and solar cells . The tunable properties of these materials make them suitable for advanced electronic applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The pathways involved may include modulation of signal transduction pathways and inhibition of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and applications of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and related derivatives:

Key Differences and Implications

Substituent Effects on Solubility: The 4-chlorophenyl group in the acetylated analog reduces solubility compared to the parent compound, limiting its utility in aqueous systems.

Electronic and Bioactivity Profiles: The 5-fluoro substituent in 2-amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile enhances metabolic stability and electron-withdrawing effects, making it suitable for prolonged therapeutic action.

Functional Group Interconversion :

- Conversion of the 3-carbonitrile to a 3-carboxylic acid drastically alters polarity and acidity, shifting applications from drug scaffolds to metallurgy or analytical chemistry.

Biological Activity

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 134.135 g/mol

- CAS Number : 768-45-6

- Appearance : White to light yellow solid

- Purity : 99.71% (HPLC)

Mechanisms of Biological Activity

The biological activity of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it can enhance mitochondrial function and reduce lipid peroxidation in cellular models .

- Antiproliferative Effects : Research has demonstrated that derivatives of dihydropyridine compounds, including this one, possess antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure have been linked to improved efficacy against breast cancer (MDA-MB-231) and other tumor types .

- Cardiovascular Protection : Some studies suggest that this compound may have protective effects on cardiovascular health by modulating mitochondrial bioenergetics and reducing the risk of heart diseases associated with oxidative damage .

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various pyridine derivatives, including 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The findings revealed:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-Amino-1-methyl-6-oxo | MDA-MB-231 | 0.075 |

| 5-Amino derivative | HeLa | 0.069 |

| Other derivatives | Hep2 | 0.058 |

These results indicate a promising potential for this compound in cancer therapy, particularly due to its low IC values signifying high potency against tumor cells .

Mitochondrial Function Studies

In another investigation focusing on mitochondrial function, it was found that 5-Amino derivatives affected key bioenergetic parameters:

| Parameter | Effect |

|---|---|

| Complex I & II activity | Inhibition |

| ATPase activity | Decreased |

| Membrane permeability transition (MPT) | Increased susceptibility |

These findings highlight the dual role of the compound in both therapeutic and potential toxicological contexts, emphasizing the need for careful evaluation in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a modified procedure involves refluxing malononitrile with a substituted pyridone precursor in ethanol using piperidine as a catalyst (12–24 hours, 70–80°C). Key variables include solvent polarity (ethanol vs. acetonitrile), temperature control, and stoichiometric ratios of reactants like malononitrile . Optimization can be guided by monitoring reaction progress via TLC or HPLC, with recrystallization in solvents like ethanol or ethyl acetate to improve purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming the pyridone ring structure and substituents (e.g., amino and methyl groups). The amino group typically appears as a broad singlet at δ 6.5–7.0 ppm .

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1650 cm (C=O stretch) confirm functional groups .

- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used to analyze unit cell parameters, bond lengths, and angles. For example, bond lengths for C=O and C≡N groups are typically 1.22–1.24 Å and 1.14–1.16 Å, respectively .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. The cyano group (C≡N) and carbonyl oxygen are electrophilic centers, while the amino group acts as a nucleophile. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond angles or disorder in the pyridone ring?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms with occupancy factors. For example, methyl group disorder can be resolved by splitting the atom into two positions (50:50 occupancy) .

- Hydrogen Bonding Analysis : Validate unusual bond angles (e.g., N–H···O interactions) using Mercury software. Compare with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. How do structural modifications (e.g., halogenation or trifluoromethylation) affect the compound’s bioactivity in drug design?

- Methodological Answer : Introduce substituents via regioselective electrophilic substitution. For example:

- Halogenation : React the pyridone with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 0°C to add Cl or Br at the 4-position. Assess antimicrobial activity via MIC assays against S. aureus and E. coli .

- Trifluoromethylation : Use CuCF reagents to introduce CF groups, enhancing metabolic stability. Compare IC values in enzyme inhibition assays (e.g., PDE-III) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.